molecular formula C7H10N2O2 B1609371 Morpholine, 4-(isocyanoacetyl)- CAS No. 67434-29-1

Morpholine, 4-(isocyanoacetyl)-

Cat. No. B1609371
CAS RN: 67434-29-1
M. Wt: 154.17 g/mol
InChI Key: NFXRGAXRBOBIEQ-UHFFFAOYSA-N
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Patent
US08168631B2

Procedure details

To stirred and cooled (0° C.) methyl 2-isocyanoacetate (96% technical grade, 1.0 g, 10.09 mmol) was slowly added morpholine (1.05 g, 12.11 mmol). The mixture was stirred for 1 h with continuous stirring at room temperature and then concentrated. The resulting oil was co-evaporated twice from a mixture CH2Cl2:hexane to obtain crude 2-isocyano-1-morpholinoethanone, SLA 19178, as a yellow oil (1.65 g, 99% yield) and used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:3][C:4](OC)=[O:5])#[C-:2].[NH:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1>>[N+:1]([CH2:3][C:4]([N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)=[O:5])#[C-:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](#[C-])CC(=O)OC
Step Two
Name
Quantity
1.05 g
Type
reactant
Smiles
N1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
To stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
with continuous stirring at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
[N+](#[C-])CC(=O)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.